Azoxystrobin

説明

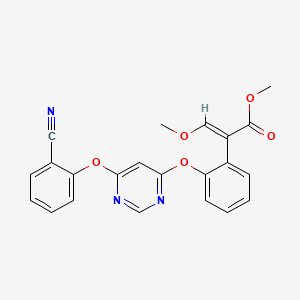

Structure

3D Structure

特性

IUPAC Name |

methyl (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDXOXNFNRHQEC-GHRIWEEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032520 | |

| Record name | Azoxystrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White crystalline solid; [MSDSonline] | |

| Record name | Azoxystrobin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3793 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility (g/L, 20 °C): hexane 0.057, n-octanol 1.4, methanol 20, toluene 55, acetone 86, ethyl acetate 130, acetonitrile 340, dichloromethane 400, In water, 6 mg/L at 20 °C | |

| Record name | AZOXYSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.33 | |

| Record name | AZOXYSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

8.3X10-13 mm Hg at 25 °C | |

| Record name | AZOXYSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Powdery | |

CAS No. |

131860-33-8 | |

| Record name | Azoxystrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131860-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azoxystrobin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131860338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azoxystrobin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07401 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azoxystrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 2-[[6-(2-cyanophenoxy)-4-pyrimidinyl]oxy]-α-(methoxymethylene)-, methyl ester, (αE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZOXYSTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NYH7Y08IPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AZOXYSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

116 °C, MP: 114-116 °C /Technical/ | |

| Record name | AZOXYSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Azoxystrobin in Fungal Respiration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azoxystrobin, a broad-spectrum fungicide belonging to the strobilurin class, exerts its potent antifungal activity by targeting mitochondrial respiration. This technical guide provides a comprehensive overview of the molecular mechanism underlying this compound's action, focusing on its interaction with the fungal respiratory chain. Detailed experimental protocols for key assays, quantitative data on its inhibitory effects, and visual representations of the involved pathways are presented to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a systemic fungicide widely used in agriculture to control a broad range of fungal pathogens.[1] Its mode of action lies in the disruption of the fungal mitochondrial electron transport chain (ETC), a critical pathway for cellular energy production in the form of adenosine (B11128) triphosphate (ATP).[1] By inhibiting this vital process, this compound effectively halts fungal growth and development. This guide delves into the specific molecular interactions and the downstream consequences of this compound's activity.

The Target: Fungal Mitochondrial Respiratory Chain

The mitochondrial ETC is a series of protein complexes embedded in the inner mitochondrial membrane that transfer electrons from electron donors to electron acceptors through redox reactions. This process is coupled with the translocation of protons across the inner mitochondrial membrane, generating a proton motive force that drives ATP synthesis. The key complexes involved are Complex I (NADH:ubiquinone oxidoreductase), Complex II (succinate dehydrogenase), Complex III (cytochrome bc1 complex), and Complex IV (cytochrome c oxidase).

This compound specifically targets the cytochrome bc1 complex (Complex III) .[1] This complex plays a crucial role in the ETC by oxidizing ubiquinol (B23937) (Coenzyme Q10, CoQ10) and transferring electrons to cytochrome c. This process is a key step in the generation of the proton gradient necessary for ATP production.[2]

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound is a potent and specific inhibitor of the Qo (Quinone outside) site of the cytochrome bc1 complex.[1] The Qo site is the catalytic center where ubiquinol binds and is oxidized. By binding to this site, this compound physically obstructs the binding of ubiquinol, thereby blocking the transfer of electrons to the Rieske iron-sulfur protein and subsequently to cytochrome c1.[2] This disruption effectively halts the flow of electrons through the ETC.

The inhibition of electron transport at Complex III has two major consequences:

-

Inhibition of ATP Synthesis: The blockage of electron flow prevents the pumping of protons across the inner mitochondrial membrane by Complex III. This dissipates the proton motive force, leading to a drastic reduction in ATP synthesis by ATP synthase.[3] The lack of cellular energy currency ultimately leads to the cessation of essential fungal metabolic processes, inhibiting spore germination and mycelial growth.[3]

-

Increased Production of Reactive Oxygen Species (ROS): The inhibition of the Qo site can lead to the accumulation of ubisemiquinone, a highly reactive intermediate. This unstable molecule can donate an electron to molecular oxygen, resulting in the formation of superoxide (B77818) radicals and other reactive oxygen species (ROS). Elevated levels of ROS can cause significant oxidative damage to cellular components, including lipids, proteins, and DNA, contributing to fungal cell death.

The following diagram illustrates the mechanism of this compound's inhibitory action on the fungal respiratory chain.

Caption: this compound inhibits Complex III of the ETC.

Quantitative Data

The inhibitory potency of this compound can be quantified using various parameters such as the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the inhibition constant (Ki). The following tables summarize the available quantitative data for this compound against different fungal species and its direct inhibition of the cytochrome bc1 complex.

Table 1: Inhibition Constants (Ki) of QoI Fungicides for Cytochrome bc1 Complex

| Compound | Ki (nM) |

| This compound | 297.6 |

| Compound 14a | 13.95 |

| Compound 14b | 3.28 |

| Compound 14d | 1.89 |

| Compound 18 | 4.1 |

| Source: Rational Design of Highly Potent and Slow-Binding Cytochrome bc1 Inhibitor as Fungicide by Computational Substitution Optimization.[4] |

Table 2: EC50 Values of this compound for Mycelial Growth Inhibition in Various Fungal Pathogens

| Fungal Species | EC50 (µg/mL) |

| Sclerotinia sclerotiorum | 0.1127 - 0.6163 |

| Alternaria alternata | 1.86 (overall mean) |

| Rhizoctonia solani | 1.251 |

| Aspergillus flavus | 0.12 - 297.22 |

| Sources: In vitro inhibition of Sclerotinia sclerotiorum by mixtures of this compound, SHAM, and thiram[5]; In Vitro Evaluation of this compound, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa[6][7]; Enhanced Fungicidal Efficacy by Co-Delivery of this compound and Diniconazole with Cauliflower-Like Metal–Organic Frameworks NH2-Al-MIL-101[8]; Frequency distribution of EC50 values (µg/mL) for this compound of A. flavus isolates (n = 76) from multiple five seed lots in Georgia.[9] |

Table 3: IC50 Values of this compound against Puccinia triticina Races

| Race | IC50 (µg/mL) |

| Race 1 | Value not specified |

| Race 2 | Value not specified |

| Race 3 | Value not specified |

| Race 4 | Value not specified |

| Race 5 | Value not specified |

| Source: In vivo sensitivity reduction of Puccinia triticina races, causal agent of wheat leaf rust, to DMI and QoI fungicides[10] (Note: The source mentions IC50 values were determined but does not provide the specific values in the abstract). |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Isolation of Fungal Mitochondria

A critical first step for in vitro assays is the isolation of functional mitochondria from fungal cells.

Principle: This protocol involves the enzymatic digestion of the fungal cell wall, gentle homogenization to release cellular contents, and differential centrifugation to separate mitochondria from other cellular components.

Protocol:

-

Fungal Culture: Grow the desired fungal species in an appropriate liquid medium to the mid-logarithmic phase.

-

Protoplast Formation: Harvest the mycelia by filtration and resuspend in an osmotic buffer containing cell wall-degrading enzymes (e.g., lyticase, zymolyase, or a combination). Incubate until a significant portion of the mycelia has been converted to protoplasts.

-

Homogenization: Gently homogenize the protoplasts in a hypotonic buffer using a Dounce homogenizer or a similar device to rupture the cell membrane while keeping the mitochondria intact.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet cell debris and nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes to pellet the mitochondria.

-

-

Washing: Resuspend the mitochondrial pellet in a washing buffer and repeat the high-speed centrifugation step to further purify the mitochondria.

-

Final Resuspension: Resuspend the final mitochondrial pellet in a suitable storage buffer for immediate use or storage at -80°C.

Sources: Isolation of Mitochondria from Fusarium Species[4]; Preparation of Mitochondria from Filamentous Fungi[11]; The purification and characterization of ATP synthase complexes from the mitochondria of four fungal species.[12]

The following diagram illustrates the experimental workflow for isolating fungal mitochondria.

Caption: Workflow for isolating functional fungal mitochondria.

Measurement of Oxygen Consumption Rate (OCR)

Principle: The rate of oxygen consumption by isolated mitochondria is a direct measure of the activity of the electron transport chain. A Clark-type oxygen electrode is used to measure the decrease in dissolved oxygen in a sealed chamber containing the mitochondrial suspension and respiratory substrates.

Protocol:

-

Calibration: Calibrate the Clark-type oxygen electrode system with air-saturated respiration buffer (100% oxygen) and a zero-oxygen solution (e.g., by adding sodium dithionite).

-

Reaction Setup: Add respiration buffer to the electrode chamber, followed by the addition of respiratory substrates (e.g., succinate (B1194679) for Complex II-linked respiration, or pyruvate/malate for Complex I-linked respiration).

-

Mitochondrial Addition: Inject a known amount of isolated fungal mitochondria into the chamber and record the basal oxygen consumption rate (State 2 respiration).

-

Initiation of ATP Synthesis: Add a known amount of ADP to initiate ATP synthesis and measure the increased rate of oxygen consumption (State 3 respiration).

-

Inhibitor Addition: To specifically assess the effect of this compound, add varying concentrations of the fungicide to the chamber and measure the resulting inhibition of State 3 respiration. Other inhibitors, such as rotenone (B1679576) (Complex I inhibitor) or antimycin A (another Complex III inhibitor), can be used as controls.

-

Data Analysis: Calculate the oxygen consumption rate from the slope of the oxygen concentration trace over time. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Sources: Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode[13][14]; How to measure oxygen consumption ratio?[15]

The following diagram illustrates the experimental workflow for measuring the oxygen consumption rate.

Caption: Workflow for OCR measurement.

Measurement of ATP Synthesis

Principle: The rate of ATP synthesis can be quantified using a bioluminescence assay based on the ATP-dependent luciferin-luciferase reaction. The amount of light produced is directly proportional to the concentration of ATP.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing isolated mitochondria, respiratory substrates (as in the OCR assay), ADP, and phosphate (B84403) in a suitable buffer.

-

Initiation of Reaction: Initiate the ATP synthesis reaction by adding the mitochondria to the reaction mixture.

-

Incubation and Sampling: Incubate the reaction at a controlled temperature. At specific time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid or boiling).

-

ATP Measurement:

-

Neutralize the samples.

-

Add a luciferin-luciferase reagent to the samples.

-

Immediately measure the light emission using a luminometer.

-

-

Standard Curve: Generate a standard curve using known concentrations of ATP to convert the luminescence readings into ATP concentrations.

-

Inhibitor Assay: To determine the effect of this compound, pre-incubate the mitochondria with varying concentrations of the fungicide before initiating the ATP synthesis reaction.

-

Data Analysis: Calculate the rate of ATP synthesis from the increase in ATP concentration over time. Determine the IC50 value for ATP synthesis inhibition by this compound.

Sources: An ATP bioluminescence assay applicable to rapid fluconazole (B54011) susceptibility testing of dermatophytes[6]; ATP Cell Viability Luciferase Assay[10]; Luciferase Based High Throughput Screen with the filamentous fungus Aspergillus fumigatus to identify small molecules with antifungal activity[16]; The purification and characterization of ATP synthase complexes from the mitochondria of four fungal species[8][12]; Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction.[2]

The following diagram illustrates the experimental workflow for the ATP synthesis assay.

Caption: Workflow for ATP synthesis measurement.

Logical Relationship of this compound's Action

The following diagram illustrates the logical cascade of events following the interaction of this compound with the fungal respiratory chain.

Caption: Logical flow of this compound's mechanism of action.

Conclusion

This compound's efficacy as a fungicide stems from its highly specific and potent inhibition of the cytochrome bc1 complex in the fungal mitochondrial respiratory chain. By blocking electron transport at the Qo site, it disrupts the crucial process of ATP synthesis and induces oxidative stress, ultimately leading to fungal cell death. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols presented in this guide, is invaluable for the development of novel antifungal agents and for managing the emergence of fungicide resistance.

References

- 1. sketchviz.com [sketchviz.com]

- 2. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Isolation of Mitochondria from Fusarium Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Evaluation of this compound, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The purification and characterization of ATP synthase complexes from the mitochondria of four fungal species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Azoxystrobin

Introduction

Azoxystrobin is a highly effective, broad-spectrum systemic fungicide belonging to the strobilurin class.[1][2] First marketed in 1996, it has become a cornerstone of disease management in modern agriculture, offering protection for a wide array of crops against fungal pathogens from the Ascomycota, Deuteromycota, Basidiomycota, and Oomycetes groups.[1][2] Its efficacy stems from its specific mode of action as a Quinone Outside Inhibitor (QoI), which disrupts the fungal mitochondrial respiration process.[1][3] This document provides a comprehensive technical overview of this compound's chemical properties, its mechanism of action, primary synthesis pathways, and detailed experimental protocols relevant to its synthesis and analysis.

Chemical and Physical Properties

This compound is a synthetic compound that exists as a white to beige crystalline solid at room temperature.[1][4] Its chemical structure features a central 4,6-diphenoxypyrimidine (B589074) skeleton, which is critical for its biological activity.[5] The molecule's properties, such as its low water solubility and systemic nature, are key to its function as a protective and curative fungicide in plants.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₂H₁₇N₃O₅ | [1][4] |

| Molar Mass | 403.39 g/mol | [4] |

| Appearance | White to beige crystalline solid | [1][4] |

| Melting Point | 116 °C | [1] |

| Density | 1.34 g/cm³ | [1] |

| Vapor Pressure | 8.3 x 10⁻¹³ mm Hg (at 25 °C) | [5] |

| Water Solubility | 6.7 mg/L (at 20 °C) | [1] |

| Organic Solvent Solubility | Soluble in acetone, methanol, dichloromethane (B109758); 90 mg/mL in DMSO | [4][6] |

| Octanol-Water Partition Coefficient (log P) | 2.50 (at 20 °C) | [1][5] |

This compound's structure allows for geometrical isomerism, with the (E)-isomer being the biologically active form predominantly used in commercial formulations.[7] Exposure to light can cause photoisomerization to the less active (Z)-isomer.[7] When heated to decomposition, it emits toxic vapors containing nitrogen oxides.[5]

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's fungicidal activity is achieved by potently inhibiting mitochondrial respiration.[2][4] It specifically targets Complex III, also known as the cytochrome b-c1 complex, within the mitochondrial electron transport chain.[2][5] By binding tightly to the Quinone outside (Qo) site of cytochrome b, this compound physically blocks the transfer of electrons from ubiquinone to cytochrome c1.[1][3][8] This interruption halts the entire electron transport chain, which in turn prevents the synthesis of ATP, the primary energy currency of the cell.[1][2] The resulting energy depletion leads to the cessation of fungal growth and spore germination.[5][8]

Synthesis Pathways

The commercial synthesis of this compound can be achieved through several routes. The original synthesis was developed by ICI, and subsequent patents have disclosed various improvements and alternative methods.[1] Two prominent pathways are detailed below.

Pathway 1: Synthesis from 4,6-Dichloropyrimidine

A widely cited synthesis route begins with 4,6-dichloropyrimidine. This intermediate undergoes a sequential nucleophilic substitution, first with (E)-methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate and then with 2-cyanophenol, often in the presence of a base and a suitable catalyst.[5][9]

Pathway 2: Synthesis from 2-Chlorobenzonitrile (B47944)

An alternative approach involves building the molecule from different starting materials. This pathway begins with a coupling reaction between 2-chlorobenzonitrile and 4,6-dihydroxypyrimidine, followed by chlorination to create a key intermediate, which is then coupled with the acrylate (B77674) side-chain.[10]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, based on published literature and patents.

Protocol: Synthesis of this compound

This protocol is adapted from patent literature and describes the final coupling step to produce this compound.[9]

Objective: To synthesize this compound from methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate and 2-cyanophenol.

Materials:

-

Methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate (0.25 mol)

-

2-Cyanophenol (0.275 mol)

-

Potassium carbonate (K₂CO₃), anhydrous (0.2 mol)

-

Trimethylamine hydrochloride (0.02 mol)

-

Toluene (B28343) (150 g)

-

Water (100 g)

-

500 mL reaction flask with stirring and heating capabilities

Procedure:

-

Add toluene (150 g), methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate (80.99 g, 0.25 mol), 2-cyanophenol (33.09 g, 0.275 mol), potassium carbonate (27.88 g, 0.2 mol), and trimethylamine hydrochloride (1.95 g, 0.02 mol) sequentially into the 500 mL reaction flask.

-

Stir the mixture and heat to 80 °C.

-

Maintain the reaction at 80 °C for 8 hours, monitoring progress by a suitable method (e.g., HPLC, TLC).

-

After the reaction is complete, cool the mixture and add 100 g of water.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the organic (toluene) layer containing the this compound product.

-

The product can be isolated from the toluene solution by solvent evaporation and purified further by recrystallization from a suitable solvent like methanol.[11]

Protocol: Quantification by Gas Chromatography (GC-FID)

This method is used to determine the purity of an this compound sample using gas chromatography with a Flame Ionization Detector (FID) and an internal standard.[12]

Objective: To quantify the active ingredient content in an this compound sample.

Instrumentation and Conditions:

-

Instrument: Gas Chromatograph with FID

-

Column: HP-5 (30 m length x 0.32 mm i.d. x 0.25 µm film thickness)

-

Oven Program: Initial temp 240 °C, ramp at 3 °C/min to 270 °C, then ramp at 5 °C/min to 300 °C, hold for 4 min.

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Carrier Gas (He): 1.5 mL/min

-

Fuel Gas (H₂): 40 mL/min

-

Air: 400 mL/min

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

Expected Retention Time: ~17.1 min for this compound

Reagent Preparation:

-

Internal Standard (IS) Solution: Accurately weigh ~0.1 g of Dibutyl phthalate (B1215562) (DBP) into a 100 mL volumetric flask. Dilute to volume with Acetone.

-

Standard Solution: Accurately weigh ~45 mg of analytical grade this compound standard into a 50 mL volumetric flask. Add 5.0 mL of the IS solution and dilute to the mark with Acetone. Mix well.

-

Sample Solution: Accurately weigh a sample amount equivalent to ~45 mg of this compound into a 50 mL volumetric flask. Add 5.0 mL of the IS solution and dilute to the mark with Acetone. Mix well.

Procedure:

-

Inject 1 µL of the standard solution into the GC and record the chromatogram.

-

Inject 1 µL of the sample solution into the GC and record the chromatogram.

-

Calculate the percentage of this compound in the sample using the following formula:

% this compound = (M_std × A_is_std × A_ai_spl × P) / (M_spl × A_ai_std × A_is_spl)

Where:

-

M_std = weight of standard (mg)

-

M_spl = weight of sample (mg)

-

A_is_std = Peak area of IS in standard

-

A_ai_std = Peak area of active ingredient in standard

-

A_is_spl = Peak area of IS in sample

-

A_ai_spl = Peak area of active ingredient in sample

-

P = Purity of the standard (%)

-

Protocol: Workflow for Residue Analysis in Environmental Samples

Analyzing for trace amounts of this compound in complex matrices like soil or crops requires extraction, cleanup, and sensitive detection, typically by HPLC-MS/MS.[13][14]

Methodology Overview:

-

Extraction: A representative sample is homogenized and extracted with an organic solvent like acetonitrile. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed.[14]

-

Cleanup: The crude extract is purified to remove interfering matrix components. This can involve liquid-liquid partitioning with a solvent like dichloromethane or passing the extract through a Solid Phase Extraction (SPE) cartridge.[13][14]

-

Concentration & Reconstitution: The purified extract is evaporated to dryness, often under a gentle stream of nitrogen, and then redissolved in a precise volume of a solvent suitable for the analytical instrument (e.g., the HPLC mobile phase).[13]

-

Analysis: The final sample is injected into an HPLC-MS/MS system. The HPLC separates this compound from any remaining matrix components, and the tandem mass spectrometer provides highly selective and sensitive detection and quantification.[13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Agriculture Pesticide this compound Fungicide Factories 2025 [farmonaut.com]

- 3. pomais.com [pomais.com]

- 4. Some basic properties of this compound [techemi.com]

- 5. This compound | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Antifungal | TargetMol [targetmol.com]

- 7. This compound (Ref: ICI 5504) [sitem.herts.ac.uk]

- 8. chemicalwarehouse.com [chemicalwarehouse.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. CN103145627A - this compound synthesis method - Google Patents [patents.google.com]

- 11. CN102276538B - Method for preparing this compound and key intermediate thereof - Google Patents [patents.google.com]

- 12. ppqs.gov.in [ppqs.gov.in]

- 13. epa.gov [epa.gov]

- 14. researchgate.net [researchgate.net]

Ecotoxicological Effects of Azoxystrobin on Soil Microbiota: A Technical Guide

Abstract

Azoxystrobin, a broad-spectrum strobilurin fungicide, is extensively used in modern agriculture to control a wide range of fungal pathogens. Its mode of action involves the inhibition of mitochondrial respiration, a mechanism that can also affect non-target soil microorganisms. This technical guide provides an in-depth analysis of the ecotoxicological effects of this compound on soil microbiota, synthesizing findings on its impact on microbial populations, community structure, and enzymatic activities. Quantitative data from various studies are summarized, and key experimental protocols are detailed to aid in research and development. The guide highlights that this compound generally exhibits an inhibitory effect on soil fungi, while its impact on bacteria and actinomycetes can be variable, sometimes showing transient stimulation at lower doses and inhibition at higher concentrations. These alterations in microbial communities lead to significant changes in the activity of essential soil enzymes, thereby affecting overall soil health and functionality.

Introduction

This compound (methyl (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate) is a highly effective systemic fungicide used to protect a multitude of crops.[1][2] Its primary function is to disrupt the life cycle of pathogenic fungi. However, upon application, a significant portion of this compound reaches the soil, where it interacts with a complex ecosystem of non-target microorganisms.[3][4] These soil microbes are fundamental to maintaining soil fertility, nutrient cycling, and organic matter decomposition.[1][4] Understanding the unintended consequences of this compound on these vital communities is crucial for assessing its overall environmental risk and ensuring sustainable agricultural practices. This document synthesizes current research on the ecotoxicological profile of this compound concerning soil bacteria, fungi, actinomycetes, and the enzymatic processes they mediate.

Mechanism of Action

This compound's fungicidal activity stems from its ability to inhibit mitochondrial respiration.[1][3] It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[3][5] By binding to this site, this compound blocks the transfer of electrons from cytochrome b to cytochrome c1, which halts the production of ATP and ultimately leads to fungal cell death.[1][3] While highly effective against target pathogens, this mechanism is not exclusively specific to fungi and can impact other organisms with similar respiratory pathways.

References

- 1. Microbial and enzymatic activity of soil contaminated with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. Unveiling the ecotoxicological effects of this compound-based fungicides at realistic concentrations on the land snail, Theba pisana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beyondpesticides.org [beyondpesticides.org]

- 5. researchgate.net [researchgate.net]

The Unseen Ripple: Azoxystrobin's Impact on Non-Target Aquatic Organisms

An In-depth Technical Guide for Researchers and Scientific Professionals

Introduction: Azoxystrobin, a broad-spectrum systemic fungicide from the strobilurin class, is one of the world's most widely used agricultural pesticides. Its primary mode of action is the inhibition of mitochondrial respiration, a vital cellular process.[1][2] While highly effective against a wide range of fungal pathogens on crops, its extensive use leads to runoff into adjacent aquatic ecosystems, raising significant concerns about its effects on non-target organisms.[3][4] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's impact on aquatic life, focusing on quantitative toxicological data, the underlying mechanisms of toxicity, and the experimental methodologies used to assess its effects.

Mechanism of Action: Disruption of the Electron Transport Chain

This compound's fungicidal activity stems from its ability to block the electron transport chain within the mitochondria, thereby preventing ATP synthesis.[1][5] Specifically, it binds to the Quinone outside (Qo) site of the cytochrome b-c1 complex (Complex III), inhibiting the transfer of electrons.[1][6] This mode of action is not exclusive to fungi and can affect a wide range of non-target eukaryotic organisms, including fish, invertebrates, and algae, by disrupting their cellular energy production.[6][7]

Ecotoxicological Data on Aquatic Invertebrates

Aquatic invertebrates, particularly crustaceans, are highly susceptible to this compound.[1] Zooplankton, which form a critical base of the aquatic food web, are among the most sensitive groups.[6][8] Chronic effects on copepods have been observed at concentrations as low as 3 µg/L.[8]

Table 1: Acute and Chronic Toxicity of this compound to Select Aquatic Invertebrates

| Species | Common Name | Test Type | Endpoint | Value (µg/L) | Exposure Duration | Reference |

| Daphnia magna | Water Flea | Acute | EC50 | 190 | 48 hours | [9] |

| Daphnia magna | Water Flea | Acute | LC50 | 71 - 277 (clonal variation) | 48 hours | [9][10] |

| Daphnia magna | Water Flea | Chronic | NOEC | 44 | 21 days | [9] |

| Mysidopsis bahia | Mysid Shrimp | Acute | LC50 | 56 | 96 hours | [9] |

| Mysidopsis bahia | Mysid Shrimp | Chronic | NOEC | 9.5 | 28 days | [9] |

| Eudiaptomus graciloides | Calanoid Copepod | Acute | EC50 | 38 | 48 hours | [9] |

| Eudiaptomus graciloides | Calanoid Copepod | Chronic | - | 5 (reduced nauplii) | - | [9] |

| Hyalella azteca | Amphipod | Chronic | EC20 (Reproduction) | 4.2 | 42 days | [8][11] |

| Chironomus dilutus | Midge | Chronic | EC20 (Emergence) | 12 | 50 days | [8][11] |

| Ceriodaphnia dubia | Cladoceran | Chronic | EC20 (Reproduction) | 12 | 7 days | [8][11] |

EC50: Median Effective Concentration; LC50: Median Lethal Concentration; NOEC: No-Observed-Effect Concentration; EC20: 20% Effect Concentration.

Sublethal effects on invertebrates are also significant. In Daphnia magna, this compound exposure at 0.5 mg/L led to a decrease in the activity of the heart, filtering limbs, and mandibles, impairing functions critical for food ingestion.[12] Furthermore, increased respiration rates, indicating physiological stress, were observed in D. magna at concentrations as low as 0.026 µg/L.[9][10]

Ecotoxicological Data on Fish

This compound poses a moderate to high risk to fish species.[1] Toxicity varies between species, but effects range from direct mortality to a suite of sublethal impacts affecting behavior, physiology, and cellular health.

Table 2: Acute and Chronic Toxicity of this compound to Select Fish Species

| Species | Common Name | Test Type | Endpoint | Value (µg/L) | Exposure Duration | Reference |

| Pimephales promelas | Fathead Minnow | Acute | LC50 | 309,000 | 96 hours | [13] |

| Pimephales promelas | Fathead Minnow | Acute | NOEC | 250,000 | 96 hours | [13] |

| Danio rerio | Zebrafish | Acute | LC50 (Embryonic) | 1174.9 | 144 hours | [14] |

| Oncorhynchus mykiss | Rainbow Trout | In Vitro | EC50 (Motility) | 200 | 2 hours | [15] |

LC50: Median Lethal Concentration; NOEC: No-Observed-Effect Concentration; EC50: Median Effective Concentration.

Beyond direct mortality, sublethal concentrations of this compound induce a range of adverse effects in fish:

-

Oxidative Stress: The primary mode of action, mitochondrial disruption, leads to an overproduction of Reactive Oxygen Species (ROS).[5][16] This imbalance results in oxidative stress, causing cellular damage.[16] Studies have documented increased lipid peroxidation (MDA content) and alterations in antioxidant enzyme activities, such as Superoxide Dismutase (SOD) and Catalase (CAT), in various fish species including grass carp, zebrafish, and the cichlid Australoheros facetus.[2][16][17]

-

Neurotoxicity: this compound exhibits neurotoxic properties, primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission.[3][18] Significant, dose-dependent AChE inhibition has been observed in fish, leading to behavioral changes like slow movement, loss of equilibrium, and erratic swimming.[3][16][19]

-

Histopathological Damage: The gills are a primary site of toxicant uptake and are particularly vulnerable. Exposure to this compound causes significant gill damage, including epithelial lifting, lamellar fusion, and hyperplasia, which can impair respiration.[3][18]

-

Immunosuppression: Long-term exposure to this compound can induce immunodeficiency in fish, making them more susceptible to subsequent viral infections.[20] This is linked to the disruption of mitochondrial dynamics and decreased ATP levels, impairing the immune response.[20]

Effects on Algae and Aquatic Plants

Data from microcosm studies indicate that this compound can trigger transient effects on phytoplankton communities at concentrations of 3.3 µg/L.[8] Certain phytoplankton species, such as Nitzschia sp., have been significantly affected at concentrations as low as 2 µg/L.[6] For aquatic macrophytes, exposure to this compound can inhibit antioxidant enzyme systems and lead to lipid and DNA damage.[21]

Experimental Protocols: A Methodological Overview

The assessment of this compound's aquatic toxicity relies on standardized and specialized experimental protocols.

Acute and Chronic Toxicity Testing

These tests are typically conducted following guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).

-

Test Organisms: Standardized test species are used, such as Daphnia magna (OECD 202, 211), Pimephales promelas (fathead minnow; EPA 850.1075), or Oncorhynchus mykiss (rainbow trout; OECD 203).[13][22][23] Organisms are cultured in controlled laboratory conditions to ensure uniformity.

-

Exposure System: Tests can be static, semi-static (static-renewal), or flow-through. For a 96-hour static-renewal test with fathead minnows, for example, fish are placed in test chambers containing various nominal concentrations of this compound.[13] The test solutions are renewed, typically every 24 or 48 hours, to maintain exposure concentrations.[13]

-

Test Conditions: Key water quality parameters such as temperature, pH, dissolved oxygen, and hardness are maintained within narrow limits and monitored throughout the experiment.[13] A standard photoperiod (e.g., 16 hours light: 8 hours dark) is used.[13]

-

Endpoints: For acute tests, the primary endpoint is mortality, used to calculate the LC50 value.[13] For chronic tests, sublethal endpoints such as growth, reproduction (e.g., number of offspring in daphnids), and emergence (in midges) are measured to determine the No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC).[9][11]

Biomarker Analysis Protocols

-

Oxidative Stress Assays:

-

Sample Preparation: Tissues of interest (e.g., fish liver, gills) are dissected, weighed, and homogenized in a suitable buffer on ice.[2] The homogenate is then centrifuged to obtain a supernatant for enzyme analysis.

-

Enzyme Activity: Spectrophotometric assays are commonly used to measure the activity of antioxidant enzymes like SOD, CAT, and detoxification enzymes like Glutathione S-transferase (GST).[2][14]

-

Lipid Peroxidation: The Thiobarbituric Acid Reactive Substances (TBARS) assay is frequently used to measure malondialdehyde (MDA), a key indicator of lipid peroxidation.[14][17]

-

-

Neurotoxicity Assays:

-

Genotoxicity Assays:

-

Comet Assay: This assay measures DNA strand breaks in individual cells. Blood cells are often used.[2] Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate further, forming a "comet tail" whose intensity is proportional to the level of DNA damage.[2]

-

Micronucleus Test: This test detects chromosomal damage by quantifying micronuclei (small, extra-nuclear bodies) in cells, typically erythrocytes.[2]

-

Conclusion and Future Directions

The scientific literature clearly demonstrates that this compound is toxic to a wide range of non-target aquatic organisms at environmentally relevant concentrations.[4][8] Its fundamental mechanism of inhibiting mitochondrial respiration leads to a cascade of sublethal effects, including oxidative stress, neurotoxicity, and histopathological damage, which can impair the health, reproduction, and survival of aquatic life. Crustaceans, particularly copepods, appear to be among the most sensitive groups, with chronic effects observed in the low microgram-per-liter range.[8][9]

While a significant body of data exists, several knowledge gaps remain.[7] There is a need for more research on:

-

The toxicity of this compound's environmental metabolites.[4][7]

-

Impacts on estuarine and marine organisms, which are currently understudied.[7]

-

The effects of long-term, low-level exposures that mimic realistic environmental conditions.

-

The interactive effects of this compound with other environmental stressors, such as other pesticides and climate change variables.

A deeper understanding of these areas is crucial for developing more accurate environmental risk assessments and implementing effective management strategies to protect the health of aquatic ecosystems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Evaluation of hematological parameters, oxidative stress and DNA damage in the cichlid Australoheros facetus exposed to the fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. informaticsjournals.co.in [informaticsjournals.co.in]

- 4. researchgate.net [researchgate.net]

- 5. Unveiling the ecotoxicological effects of this compound-based fungicides at realistic concentrations on the land snail, Theba pisana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.imdea-agua.org:13000 [eprints.imdea-agua.org:13000]

- 7. Occurrence, fate and effects of this compound in aquatic ecosystems: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 10. Clonal variation in physiological responses of Daphnia magna to the strobilurin fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Early signs of lethal effects in Daphnia magna (Branchiopoda, Cladocera) exposed to the insecticide cypermethrin and the fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Effects of two strobilurins (this compound and picoxystrobin) on embryonic development and enzyme activities in juveniles and adult fish livers of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of captan, mancozeb and this compound fungicides on motility, oxidative stress and fatty acid profiles in rainbow trout (Oncorhynchus mykiss) spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. informaticsjournals.co.in [informaticsjournals.co.in]

- 17. Environmental levels of this compound disturb male zebrafish behavior: Possible roles of oxidative stress, cholinergic system, and dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. informaticsjournals.co.in [informaticsjournals.co.in]

- 19. researchgate.net [researchgate.net]

- 20. Long-term exposure to this compound induces immunodeficiency in fish that are vulnerable to subsequent rhabdovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 23. digitalcommons.unl.edu [digitalcommons.unl.edu]

Biochemical Pathways Affected by Azoxystrobin Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azoxystrobin, a broad-spectrum fungicide from the strobilurin class, is widely used in agriculture to control a variety of fungal pathogens. Its primary mechanism of action involves the inhibition of mitochondrial respiration, a fundamental process for cellular energy production. This mode of action, while effective against fungi, can also have significant off-target effects on non-target organisms, including mammalian cells. This technical guide provides a comprehensive overview of the core biochemical pathways affected by this compound exposure, with a focus on its impact on cellular signaling, oxidative stress, and apoptosis. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the molecular mechanisms of this compound-induced cellular responses and in identifying potential therapeutic targets and strategies for mitigating its effects.

Core Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's primary molecular target is the cytochrome b-c1 complex (Complex III) of the mitochondrial electron transport chain.[1][2] By binding to the Quinone outside (Qo) site of cytochrome b, this compound effectively blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c. This inhibition disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP via oxidative phosphorylation. The interruption of this critical energy-producing pathway is the foundational event that triggers a cascade of downstream cellular responses.

Key Biochemical Pathways Modulated by this compound

The inhibition of mitochondrial respiration by this compound initiates a series of interconnected cellular events, primarily revolving around oxidative stress and the induction of apoptosis. Several key signaling pathways are implicated in mediating these responses.

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A direct consequence of the blockage of the electron transport chain is the increased production of reactive oxygen species (ROS), such as superoxide (B77818) anions.[3] This occurs due to the accumulation of electrons at the Qo site, which can then be prematurely transferred to molecular oxygen. The resulting oxidative stress overwhelms the cell's antioxidant defense mechanisms, leading to damage to cellular components, including lipids, proteins, and DNA.[4]

Apoptosis (Programmed Cell Death)

This compound is a potent inducer of apoptosis in various cell types.[2][5][6][7] The apoptotic cascade is initiated primarily through the intrinsic (mitochondrial) pathway, triggered by mitochondrial dysfunction and oxidative stress.

Key Events in this compound-Induced Apoptosis:

-

Alteration of Bcl-2 Family Proteins: this compound exposure leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[2][8][9] This shift in the Bcl-2/Bax ratio is a critical determinant in the initiation of apoptosis.[9][10][11]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio promotes the formation of pores in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.[2]

-

Caspase Activation: Cytosolic cytochrome c triggers the assembly of the apoptosome and the activation of initiator caspase-9.[2] Caspase-9, in turn, activates effector caspases, such as caspase-3.[2]

-

Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.[2][12]

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Studies have shown that this compound exposure leads to the downregulation of this pro-survival pathway.[5][8] Specifically, this compound has been observed to decrease the expression and/or phosphorylation of key components of this pathway, including PI3K and AKT.[5][8] The inhibition of the PI3K/AKT pathway likely contributes to the pro-apoptotic effects of this compound by reducing cell survival signals.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is a complex network that regulates a wide range of cellular processes, including stress responses, apoptosis, and proliferation. This compound has been shown to modulate the activity of several key MAPK family members.[5][8] In some cellular contexts, this compound exposure leads to a decrease in the phosphorylation of extracellular signal-regulated kinase (ERK), a kinase typically associated with cell survival and proliferation.[5][8] Conversely, this compound can increase the phosphorylation of stress-activated protein kinases such as p38 and c-Jun N-terminal kinase (JNK), which are often involved in promoting apoptosis.[5][8]

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a key cellular energy sensor that is activated in response to a decrease in the ATP/AMP ratio. Given that this compound inhibits ATP synthesis, it is plausible that it would lead to the activation of the AMPK signaling pathway. While direct quantitative data on AMPK activation by this compound is still emerging, the known mechanism of action of this compound strongly suggests its involvement. Activation of AMPK can have diverse downstream effects, including the inhibition of anabolic pathways and the promotion of catabolic processes to restore cellular energy balance.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound exposure from various studies.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Assay | IC50 Value | Exposure Time | Reference |

| KYSE-150 (Esophageal Squamous Carcinoma) | MTT | 2.42 µg/mL | 48 hours | [2] |

| CAL27 (Oral Squamous Cell Carcinoma) | CCK8 | 4.4 µg/mL | 24 hours | [1] |

| CAL27 (Oral Squamous Cell Carcinoma) | CCK8 | 6.5 µg/mL | 48 hours | [1] |

| CAL27 (Oral Squamous Cell Carcinoma) | CCK8 | 5.9 µg/mL | 72 hours | [1] |

| SCC15 (Oral Squamous Cell Carcinoma) | CCK8 | 7.82 µg/mL | 24 hours | [1] |

| SCC15 (Oral Squamous Cell Carcinoma) | CCK8 | 7.51 µg/mL | 48 hours | [1] |

| SCC15 (Oral Squamous Cell Carcinoma) | CCK8 | 8.02 µg/mL | 72 hours | [1] |

| MOLT-4F (Human T-cell Leukemia) | MTT | 33.4 µM | 24 hours | [6] |

| HL-60RG (Human Myelogenous Leukemia) | MTT | 31.5 µM | 24 hours | [6] |

| HepG2 (Human Hepatocarcinoma) | Resazurin | 231.2 µM | 24 hours | [13] |

| HepG2 (Human Hepatocarcinoma) | MTT | 206.1 µM | 24 hours | [13] |

| Chlorella vulgaris (Green Algae) | Growth Inhibition | 510 µg/L | Not Specified | [3] |

Table 2: this compound-Induced Apoptosis and Cell Cycle Arrest

| Cell Line | This compound Concentration | Exposure Time | Effect | Quantitative Measurement | Reference |

| CAL27 | 5 µg/mL | 24 hours | Increased Early Apoptosis | Significant increase (P= 0.009) | [1] |

| CAL27 | 5 µg/mL | 48 hours | Increased Early Apoptosis | Significant increase (P= 0.007) | [1] |

| SCC15 | 5 µg/mL | 48 hours | Increased Early Apoptosis | Significant increase (P= 0.046) | [1] |

| CAL27 | 5 µg/mL | 24 hours | Cell Cycle Arrest | S phase arrest (P = 0.001) | [1] |

| SCC15 | 5 µg/mL | 48 hours | Cell Cycle Arrest | S phase arrest (P = 0.042) | [1] |

| MOLT-4F | 30 µM and 60 µM | 24 hours | Cell Cycle Arrest | Increase in S phase | [6] |

| HL-60RG | 30 µM and 60 µM | 24 hours | Increased Apoptosis | Increase in subG1 phase | [6] |

Table 3: Effects of this compound on Key Signaling Proteins

| Cell Line | This compound Concentration | Exposure Time | Protein | Effect | Reference |

| DOK (Oral Leukoplakia) | 10 µg/mL | 24 and 48 hours | PI3K, AKT, p-ERK | Decreased expression | [5] |

| DOK (Oral Leukoplakia) | 10 µg/mL | 48 hours | p-p38, p-JNK | Increased expression | [5] |

| DOK (Oral Leukoplakia) | 10 and 20 µg/mL | 48 hours | Bcl-2/Bax ratio | Significantly decreased | [5] |

| KYSE-150 | 10, 15, and 20 µg/mL | 36 hours | Cleaved PARP, Cleaved Caspase-3, Cleaved Caspase-9, Bax, Cytochrome c | Increased expression | [2] |

| KYSE-150 | 10, 15, and 20 µg/mL | 36 hours | Bcl-2 | Decreased expression | [2] |

Mandatory Visualizations

References

- 1. This compound Reduces Oral Carcinogenesis by Suppressing Mitochondrial Complex III Activity and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces Apoptosis of Human Esophageal Squamous Cell Carcinoma KYSE-150 Cells through Triggering of the Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-induced excessive reactive oxygen species (ROS) production and inhibition of photosynthesis in the unicellular green algae Chlorella vulgaris [pubmed.ncbi.nlm.nih.gov]

- 4. deepdyve.com [deepdyve.com]

- 5. This compound induces apoptosis via PI3K/AKT and MAPK signal pathways in oral leukoplakia progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Induces Apoptosis and Cell Cycle Arrest in Human Leukemia Cells Independent of p53 Expression | Anticancer Research [ar.iiarjournals.org]

- 7. This compound Induces Apoptosis and Cell Cycle Arrest in Human Leukemia Cells Independent of p53 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Azoxystrobin Degradation Kinetics in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation kinetics of azoxystrobin, a broad-spectrum strobilurin fungicide, in various soil types. Understanding the persistence and fate of this compound in the terrestrial environment is critical for assessing its ecological impact and ensuring food safety. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of degradation pathways and influencing factors.

Overview of this compound Degradation

This compound's persistence in soil is highly variable, influenced by a combination of soil properties, environmental conditions, and microbial activity. Its dissipation primarily occurs through microbial degradation and photolysis[1]. The degradation process generally follows first-order kinetics, allowing for the calculation of a half-life (DT50), which is a key parameter for assessing its environmental persistence[2][3]. While it has low mobility in soil, its degradation products and persistence can still be of ecotoxicological concern[1][4].

Quantitative Degradation Kinetics Data

The rate of this compound degradation varies significantly across different soil types. The following tables summarize the half-life (DT50) of this compound from various studies, providing a comparative look at its persistence under different conditions.

Table 1: this compound Half-Life (DT50) in Different Soil Types under Laboratory Conditions

| Soil Type | Application Rate | Incubation Conditions | Half-Life (DT50) in Days | Reference |

| Sandy Loam | Single Dose | Laboratory | 6.08 - 9.34 | [2] |

| Clay Loam | Single Dose | Laboratory | 10.00 - 14.49 | [2] |

| Sandy Loam | Double Dose | Laboratory | 9.34 | [2] |

| Clay Loam | Double Dose | Laboratory | 14.49 | [2] |

| Silt Loam | Not Specified | Non-flooded | 54.7 | [2] |

| Silt Loam | Not Specified | Flooded | 46.3 | [2] |

| Sandy Loam | Not Specified | Non-flooded | 64.0 | [2] |

| Sandy Loam | Not Specified | Flooded | 62.7 | [2] |

| Sandy Loam | 5% Compost-amended | Aerobic | 73.39 | [5] |

| Sandy Loam | 5% Compost-amended | Anaerobic | 38.58 | [5] |

| Andisol | 50 µg / 10g soil | 5°C, Dark | 87 | [5] |

| Andisol | 50 µg / 10g soil | 20°C, Dark | 77 | [5] |

| Andisol | 50 µg / 10g soil | 35°C, Dark | 63 | [5] |

| Slightly Alkaline | 2.2 µg/g soil | Not Specified | < 4 (95% degraded in 96h) | [6] |

| Acidic Soil | 2.2 µg/g soil | Not Specified | > 4 (70% degraded in 96h) | [6] |

Table 2: this compound Half-Life (DT50) in Field and Bioremediation Studies

| Soil Type | Study Condition | Half-Life (DT50) in Days | Reference |

| Sandy Loam | Field (India) | 7.5 | [3] |

| Sandy Loam | Field (India) | 7.9 | [3] |

| Sandy Loam | Field (India) | 8.1 | [3] |

| Sterile Soil | Lab Incubation (Control) | 108.3 | [7] |

| Non-Sterile Soil | Lab Incubation (Control) | 75.3 | [7] |

| Sterile Soil | Bioaugmented with O. anthropi SH14 | 12.6 | [7] |

| Non-Sterile Soil | Bioaugmented with O. anthropi SH14 | 9.7 | [7] |

Factors Influencing Degradation Kinetics

The degradation of this compound is not solely dependent on soil type but is governed by a complex interplay of physical, chemical, and biological factors.

Caption: Key factors influencing the rate of this compound degradation in soil.

-

Soil Type and Organic Matter : this compound tends to be more persistent in soils with higher clay and organic matter content due to stronger sorption, which can reduce its bioavailability for microbial degradation. For instance, this compound is more strongly sorbed in silt loam than in sandy loam soil[2].

-

pH : Soil pH can influence both microbial populations and the chemical stability of the fungicide. Degradation has been observed to be faster in slightly alkaline soils compared to acidic soils[6].

-

Temperature : Higher temperatures generally accelerate the degradation of this compound by increasing the rate of both microbial metabolism and chemical hydrolysis[8][9]. Studies have shown that half-lives decrease as incubation temperatures rise from 5°C to 35°C[5].

-

Moisture : Soil moisture content is critical. This compound was found to be more persistent in aerobic (non-flooded) soil than in anaerobic (flooded) soil, with half-lives of 107.47 and 62.69 days, respectively[5].

-

Microbial Activity : The primary route of this compound dissipation in soil is microbial degradation[1]. Bacteria such as Ochrobactrum anthropi and fungi from genera like Nocardia, Arthrobacter, and Mycobacterium have been identified as capable of degrading this compound[7][8]. Bioaugmentation of soil with such microbes can drastically reduce the fungicide's half-life[7].

-

Sunlight (Photolysis) : Photodegradation can be a significant dissipation pathway, especially for residues on the soil surface. The half-life of this compound can be significantly shorter under sunlight compared to dark conditions[10][11].

Experimental Protocols for Degradation Studies

The following section outlines a generalized methodology for conducting laboratory-based studies on this compound degradation kinetics in soil, based on protocols from cited research[2][5][7][9].

Caption: A typical experimental workflow for soil degradation kinetics studies.

4.1. Soil Sample Collection and Preparation

-

Collection : Collect topsoil (e.g., 0-20 cm depth) from a field with no recent history of pesticide application[7].

-

Preparation : Air-dry the soil samples at room temperature, gently crush them, and pass them through a 2 mm sieve to remove stones and large organic debris. Homogenize the sieved soil thoroughly[5].

-

Characterization : Analyze subsamples for key physicochemical properties, including soil texture (sand, silt, clay content), pH, organic matter content, and cation exchange capacity.

4.2. Incubation Experiment

-

Pre-incubation : Place known weights of the prepared soil (e.g., 10-200 g) into incubation vessels (e.g., glass bottles or flasks). Adjust the moisture content to a specific level (e.g., 60% of water holding capacity) and pre-incubate the samples in the dark at the desired temperature (e.g., 20-25°C) for 7-14 days to allow the microbial community to stabilize[5][9].

-

Fortification : Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., acetone (B3395972) or methanol). Apply the solution to the soil samples to achieve the target concentration (e.g., 1-50 mg/kg). Mix thoroughly to ensure even distribution. Allow the solvent to evaporate completely in a fume hood[5][7].

-

Incubation : Loosely cap the vessels to allow for gas exchange while minimizing water loss. Incubate the samples under controlled conditions (e.g., constant temperature and in the dark to exclude photolysis, unless it is a variable of study)[5][9]. Maintain soil moisture by periodically adding deionized water by weight.

4.3. Sampling and Extraction

-

Sampling : Collect triplicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days)[2][5]. The 0-day sample is typically taken 1-2 hours after fortification. Store samples at -20°C prior to analysis.

-

Extraction : Extract this compound from the soil samples using an appropriate method.

-

Solvent Extraction : Extract with a solvent like acetone or an acetonitrile (B52724)/acetic acid mixture, followed by shaking or sonication[2][9].

-

QuEChERs Method : A common and efficient method involving an extraction/partitioning step with acetonitrile and salts (MgSO₄, NaCl), followed by a dispersive solid-phase extraction (d-SPE) cleanup step[5].

-

4.4. Analysis and Data Interpretation

-

Quantification : Analyze the final extracts using high-performance liquid chromatography (HPLC) with a UV or diode array detector (DAD) or gas chromatography (GC) with an electron capture detector (ECD)[2][5][6].

-

Kinetic Modeling : Plot the concentration of this compound remaining in the soil against time. The dissipation data is typically fitted to a first-order kinetic model: Ct = C0e-kt where Ct is the concentration at time t, C0 is the initial concentration, and k is the first-order rate constant.

-

Half-Life Calculation : Calculate the half-life (DT50) from the rate constant using the equation: DT50 = ln(2) / k

This comprehensive approach allows for the reliable determination of this compound's degradation kinetics, providing valuable data for environmental risk assessment.

References

- 1. Unveiling the ecotoxicological effects of this compound-based fungicides at realistic concentrations on the land snail, Theba pisana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Persistence of this compound in/on Grapes and Soil in Different Grapes Growing Areas of India - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and soil interactions: degradation and impact on soil bacterial and fungal communities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. globalsciencebooks.info [globalsciencebooks.info]

- 7. Kinetics and New Mechanism of this compound Biodegradation by an Ochrobactrum anthropi Strain SH14 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective [frontiersin.org]

- 11. researchgate.net [researchgate.net]

Azoxystrobin: A Technical Guide on its Neurotoxicity and Developmental Effects

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azoxystrobin (AZS) is a broad-spectrum strobilurin fungicide widely used in agriculture to protect various crops from fungal diseases.[1][2] Its primary mechanism of action involves the inhibition of mitochondrial respiration by targeting the ubiquinol-binding site (Qo) of the cytochrome bc1 complex (Complex III), thereby disrupting ATP synthesis.[3][4] While effective against fungi, a growing body of evidence indicates that this compound poses significant neurotoxic and developmental risks to non-target organisms, including mammals and aquatic life.[5][6] This technical guide provides an in-depth review of the current scientific literature on the neurotoxic and developmental effects of this compound, focusing on molecular mechanisms, quantitative toxicological data, and detailed experimental methodologies. The primary mechanisms of its toxicity involve the induction of oxidative stress through the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the initiation of apoptosis.[7][8][9] These cellular-level disruptions manifest as impaired neuronal development, such as reduced neurite outgrowth and inhibited neuronal migration, and observable developmental abnormalities and behavioral changes in animal models.[2][10]

Neurotoxicity: In Vitro Studies

In vitro models, primarily utilizing neuronal cell lines like the human neuroblastoma SH-SY5Y and primary cortical neurons, have been instrumental in elucidating the cellular and molecular mechanisms of this compound-induced neurotoxicity.

Cytotoxicity and Apoptosis

This compound exposure consistently leads to a dose-dependent reduction in the viability of neuronal cells.[4][7] This cytotoxicity is strongly linked to the induction of apoptosis, or programmed cell death. Studies have shown that this compound treatment increases the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while decreasing the anti-apoptotic protein Bcl-2.[11][12]

Table 1: Cytotoxicity of this compound in Neuronal Cell Lines

| Cell Line | Exposure Duration | IC50 Value (μM) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Primary Mouse Cortical Neurons | 24 hours (Acute) | 30 | Reduced cell viability, neurite outgrowth, and cortical migration.[4][11] | [4][11][12] |

| Primary Mouse Cortical Neurons | 7 days (Chronic) | 10 | Higher toxicity observed with chronic exposure.[4][11] | [4][11][12] |

| Human Neuroblastoma (SH-SY5Y) | 24 hours | 44.87 | Significant reduction in cell viability.[7][8] |[7][8] |

Oxidative Stress and Mitochondrial Dysfunction

A primary mechanism underlying this compound's neurotoxicity is the induction of oxidative stress. By inhibiting Complex III of the mitochondrial electron transport chain, this compound causes an accumulation of electrons, leading to the generation of reactive oxygen species (ROS).[2][13] This increase in ROS can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic pathways.[2][7]

Table 2: Oxidative Stress and Apoptosis Markers in SH-SY5Y Cells Exposed to this compound

| This compound Concentration (μM) | Exposure Duration | ROS Level Increase | Apoptosis Level Increase | Reference(s) |

|---|

| 6.25 - 25 | 24 hours | At least 1.5-fold | At least 5-fold |[8][9][14] |

Impairment of Neuronal Development

This compound has been shown to directly interfere with critical neurodevelopmental processes. In primary cortical neurons, exposure to this compound inhibits neurite outgrowth, a fundamental step in the formation of neural circuits.[4][11] This effect is linked to the deactivation of the mTORC1 kinase, a key regulator of protein synthesis and cell growth.[4][11] Furthermore, in vivo studies using in utero electroporation in mice have demonstrated that this compound inhibits the radial migration of neurons in the developing cortex.[11][12]

Developmental and Neurobehavioral Effects: In Vivo Studies

Zebrafish (Danio rerio) have been extensively used as a model organism to study the developmental toxicity of this compound due to their rapid external embryonic development and physiological similarities to vertebrates.

Developmental Toxicity in Zebrafish

Exposure of zebrafish embryos to this compound results in a range of dose-dependent developmental abnormalities. These include increased mortality, decreased hatching rates, reduced body length, and various malformations such as pericardial edema, ocular abnormalities, and spinal curvature.[15][16][17] Parental exposure to this compound has also been shown to cause adverse developmental effects in the F1 generation, indicating potential transgenerational toxicity.[16][18]

Table 3: Developmental Effects of this compound on Zebrafish

| Life Stage | Exposure Concentration | Effect | Reference(s) |

|---|---|---|---|

| Embryo | 1000 µg/L | Significantly lower survival rates and elevated malformation rates.[15] | [15] |

| Embryo | 0.1, 10, 100 µg/L | Reduced standard body length at 5 days post-fertilization (dpf).[3] | [3] |

| Embryo (from exposed parents) | 20 and 200 µg/L | Increased mortality, higher malformation rate, decreased hatching rate, and shorter body length.[16] | [16] |

| Larvae | 0.39 mg/L (LC50) | Larval stage is more sensitive than embryo or adult stages.[17] | [17] |

| Adult | 1.37 mg/L (LC50) | - |[17] |

Neurobehavioral Effects

Studies on adult male zebrafish exposed to environmentally relevant concentrations of this compound for 42 days revealed significant behavioral changes. These include increased locomotor activity, anxiety-like behavior, and inhibited exploratory behavior.[10] These behavioral alterations are associated with biochemical changes in the brain, including elevated ROS levels, increased acetylcholinesterase (AChE) activity, and inhibited concentrations of acetylcholine (B1216132) (ACh) and dopamine (B1211576) (DA), suggesting that this compound disrupts neurotransmitter homeostasis through oxidative stress.[10][19]

Key Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Neurotoxicity